(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H9ClN4O5 and its molecular weight is 360.71. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Solubility Studies
Studies on solubility and molecular interactions are fundamental in understanding the behavior of chemical compounds, such as (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate, in various solvents. Research has focused on deriving Abraham model correlations for predicting molar solubility ratios, gas-to-liquid partition coefficients, and water-to-liquid partition coefficients of organic solutes dissolved in specific solvents. These models help in understanding the solubility behavior of complex compounds in solvents like tributyl phosphate, providing essential insights for applications in pharmaceuticals and chemical engineering (Brumfield et al., 2015).
Synthesis and Antimicrobial Activity
The synthesis of novel compounds with antimicrobial properties is a significant area of research. For instance, new 2-(4-nitrobenzothiazol-2′-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines have been prepared and evaluated for their antimicrobial activity. Such studies contribute to the development of new drugs and materials with potential applications in fighting infections and diseases (Sareen et al., 2007).
Advanced Materials and Extraction Techniques
Research into new materials for selective extraction processes is crucial for applications ranging from waste treatment to the pharmaceutical industry. Studies on new hydrophobic, tridentate nitrogen heterocyclic reagents demonstrate the potential for enhanced separations of specific metals from mixtures, which is vital for recycling and purification processes (Hudson et al., 2006).
Corrosion Inhibition
The development of corrosion inhibitors is essential for protecting metals in aggressive environments. Novel heterocyclic compounds based on specific molecular structures have shown potential as efficient corrosion inhibitors for mild steel in hydrochloric acid. Such research is invaluable for the chemical industry, where corrosion resistance is critical (Rbaa et al., 2019).
Crystal Structure Analysis
The analysis of crystal structures provides insights into the molecular arrangement and potential applications of compounds in materials science. Research on the crystal structure of specific carboxamides synthesized from diflunisal, an anti-inflammatory drug, offers information on intermolecular interactions and stability, which are crucial for developing new pharmaceutical formulations (Zhong et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound, also known as (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate, are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and cognition.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is responsible for the transmission of signals in the nervous system. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is the enhanced cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can potentially improve memory and cognition, making the compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate has been identified as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This compound inhibits BuChE via a mixed-type inhibition mode .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory effects on cholinesterases. By inhibiting these enzymes, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with cholinesterases, leading to their inhibition . This compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5/c16-11-6-5-9(7-13(11)20(23)24)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJIVHICMOPWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.